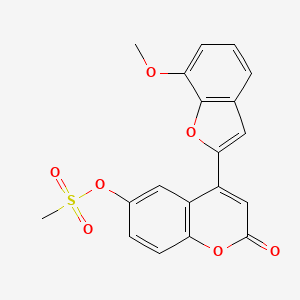

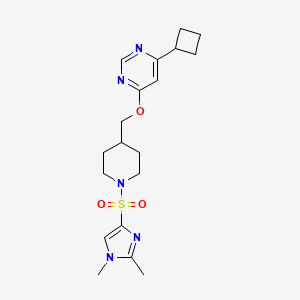

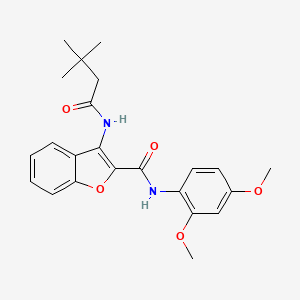

![molecular formula C23H21N3O4 B3011257 5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid CAS No. 2287334-01-2](/img/structure/B3011257.png)

5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound or related compounds often involves a C-H Activation methodology . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The molecular formula of this compound is C22H19N3O4 and its molecular weight is 389.411. The structure of this compound is complex, with a fluoren-9-ylmethoxycarbonyl group attached to a tetrahydropyrazolo[1,5-a][1,4]diazepine ring, which is further substituted with a carboxylic acid group.Aplicaciones Científicas De Investigación

Peptide Synthesis

EN300-6737581: plays a crucial role in peptide synthesis. Specifically, it serves as a coupling agent due to its stability and compatibility with other reagents. When incorporated into the Fmoc (fluoren-9-ylmethoxy)carbonyl group, this compound facilitates the stepwise assembly of amino acids during peptide chain elongation . Its crystalline nature and long shelf-life make it a reliable choice for peptide chemistry.

Oligonucleotide and Peptide Synthesis

The selective removal of the Fmoc group under mild conditions is essential in complex molecule synthesis. Researchers have successfully employed EN300-6737581 for this purpose, especially in the synthesis of oligonucleotides and peptides. Its utility lies in preserving other sensitive functionalities while allowing controlled deprotection.

Fluorescently Labeled Peptides

In the design of fluorogenic substrates for matrix metalloproteinases (MMPs), EN300-6737581 has found application. By incorporating 7-methoxycoumarin-4-acetic acid at the Nα-terminus of peptides, researchers create fluorogenic probes. These probes become active upon cleavage by MMPs, enabling sensitive detection and localization of these enzymes .

Medicinal Chemistry

Given its stability and ease of handling, EN300-6737581 finds a place in medicinal chemistry research. Scientists investigate its potential as a scaffold for developing new drugs. By modifying its substituents, they aim to enhance its pharmacological properties, such as binding affinity and selectivity.

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its antibacterial activity, given the noted efficacy of structurally similar compounds against a range of bacteria. Additionally, its potential use in peptide synthesis, given its structural relation to the Fmoc group, could also be an area of future research .

Propiedades

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c27-22(28)15-11-25(13-16-9-10-24-26(16)12-15)23(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,15,21H,11-14H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAPLJAHGRPAHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C(=CC=N2)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

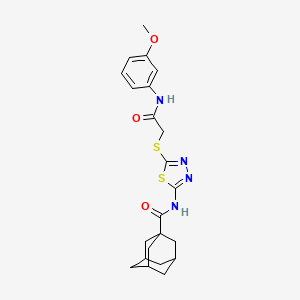

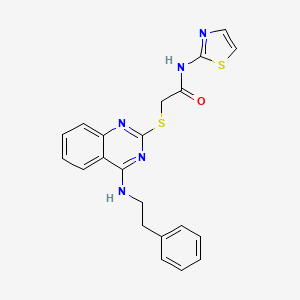

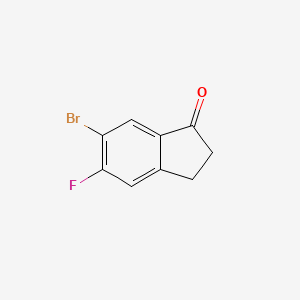

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B3011175.png)

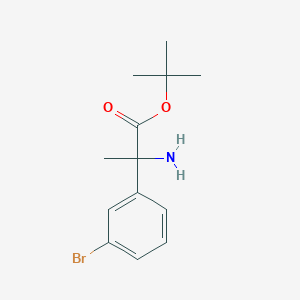

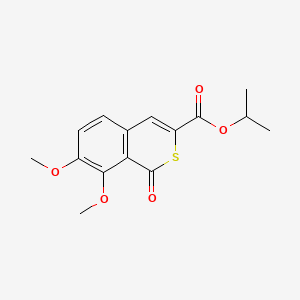

![ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B3011194.png)

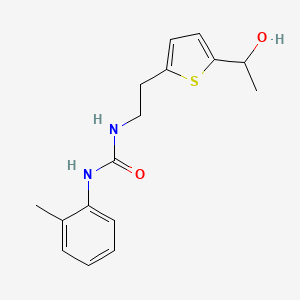

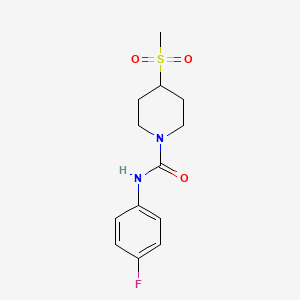

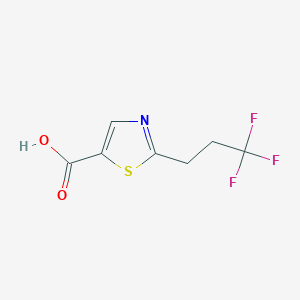

![5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B3011195.png)